4-Morpholinecarboximidamide, 2-ethyl-

Physicochemical profiling Salt-form selection Purification strategy

4-Morpholinecarboximidamide, 2-ethyl- (CAS 1156831-48-9; molecular formula C₇H₁₅N₃O; molecular weight 157.21 g/mol) is a heterocyclic small-molecule building block comprising a morpholine ring substituted at the 2-position with an ethyl group and bearing a carboximidamide (amidine) functionality at the 4-position nitrogen. This substitution pattern distinguishes it from the parent morpholine-4-carboximidamide (CAS 17238-66-3; C₅H₁₁N₃O; MW 129.16) and from the 2,6-dimethyl analogs (C₇H₁₅N₃O, MW 157.21) that share the same molecular formula but differ in the number, position, and steric character of alkyl substituents.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 1156831-48-9
Cat. No. B12341207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinecarboximidamide, 2-ethyl-
CAS1156831-48-9
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC1CN(CCO1)C(=N)N
InChIInChI=1S/C7H15N3O/c1-2-6-5-10(7(8)9)3-4-11-6/h6H,2-5H2,1H3,(H3,8,9)
InChIKeyMYLRZCPVJZUNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholinecarboximidamide, 2-ethyl- (CAS 1156831-48-9): Physicochemical Baseline and Procurement-Relevant Identity for the 2-Ethyl-Substituted Morpholine Carboximidamide Scaffold


4-Morpholinecarboximidamide, 2-ethyl- (CAS 1156831-48-9; molecular formula C₇H₁₅N₃O; molecular weight 157.21 g/mol) is a heterocyclic small-molecule building block comprising a morpholine ring substituted at the 2-position with an ethyl group and bearing a carboximidamide (amidine) functionality at the 4-position nitrogen . This substitution pattern distinguishes it from the parent morpholine-4-carboximidamide (CAS 17238-66-3; C₅H₁₁N₃O; MW 129.16) and from the 2,6-dimethyl analogs (C₇H₁₅N₃O, MW 157.21) that share the same molecular formula but differ in the number, position, and steric character of alkyl substituents . The morpholine-carboximidamide moiety combines a heterocyclic amine with a guanidine-like functional group and is recognized in medicinal chemistry as a privileged scaffold for generating bioisosteres of guanidine-containing pharmacophores [1].

Why 4-Morpholinecarboximidamide, 2-ethyl- Cannot Be Interchanged with Unsubstituted or Dimethyl Analogs: Key Differentiation Dimensions for Informed Procurement


Within the morpholine-4-carboximidamide family, seemingly minor variations in ring alkylation produce measurably divergent physicochemical properties that directly impact synthetic utility, purification behavior, and SAR interpretability. The 2-ethyl substitution on 4-Morpholinecarboximidamide, 2-ethyl- generates a chiral center absent in the unsubstituted parent, introduces regiochemical specificity versus the 3-ethyl isomer (CAS 1156579-79-1) , and provides a distinct basicity (predicted pKa 11.90 ± 0.40) relative to the parent morpholine-4-carboximidamide hydrochloride (predicted pKa 12.19) . Moreover, the mono-ethyl substitution yields a lipophilicity profile intermediate between the unsubstituted scaffold (logP -0.05 to -1.04) and the 2,6-dimethyl derivative (logP 0.727) [1]. These differences are not cosmetic; they determine chromatographic retention, salt-form selection, solubility in reaction media, and the steric environment around the carboximidamide group during nucleophilic or metal-catalyzed transformations. Generic substitution among in-class analogs without confirming the specific 2-ethyl regio- and stereochemistry risks introducing uncontrolled variables that may compromise reaction yields, alter biological target engagement, or confound structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 4-Morpholinecarboximidamide, 2-ethyl- (CAS 1156831-48-9) Versus Closest Analogs


Predicted Basicity (pKa) of 4-Morpholinecarboximidamide, 2-ethyl- Versus the Unsubstituted Parent Morpholine-4-carboximidamide

The predicted pKa of 4-Morpholinecarboximidamide, 2-ethyl- is 11.90 ± 0.40 , which is numerically lower than the predicted pKa of 12.19 reported for morpholine-4-carboximidamide hydrochloride . The ~0.3 log-unit difference indicates that the 2-ethyl substitution modestly attenuates the basicity of the carboximidamide group relative to the unsubstituted parent. This shift influences the pH-dependent protonation state, which in turn governs aqueous solubility, ion-pairing behavior during chromatography, and the selection of counterions for salt preparation. At physiological pH (~7.4), both compounds exist predominantly in their protonated, cationic forms; however, the 2-ethyl analog reaches its neutral free-base form at a marginally lower pH than the parent, which may facilitate extraction or precipitation during work-up under mildly alkaline conditions.

Physicochemical profiling Salt-form selection Purification strategy pKa prediction

Lipophilicity Differentiation: Predicted LogP of 4-Morpholinecarboximidamide, 2-ethyl- Relative to Unsubstituted and 2,6-Dimethyl Scaffolds

The logP of 4-Morpholinecarboximidamide, 2-ethyl- is estimated at approximately -0.292 from a ChemExpert database entry for the compound or a closely matched analog . This value places it intermediate between the unsubstituted morpholine-4-carboximidamide (logP -0.05 to -1.04, depending on the source [1]) and the 2,6-dimethylmorpholine-4-carboximidamide (logP 0.727 for the (2R,6S)-enantiomer [2]). The quantitative trend—mono-ethyl substitution increases logP by approximately +0.7 to +1.3 units relative to the unsubstituted scaffold while remaining approximately 1 log unit below the di-methyl analog—reflects the incremental contribution of the ethyl group to hydrophobic surface area. In practical terms, this translates to longer reversed-phase HPLC retention times compared with the unsubstituted parent but shorter retention relative to the 2,6-dimethyl compound, enabling predictable method development for purity analysis [1][2].

Lipophilicity LogP Chromatographic retention Membrane permeability ADME prediction

Regiochemical Identity: 2-Ethyl Versus 3-Ethyl Substitution on the Morpholine Ring as a Determinant of Procurement Specificity

4-Morpholinecarboximidamide, 2-ethyl- (CAS 1156831-48-9) and its 3-ethyl regioisomer (CAS 1156579-79-1) share the identical molecular formula (C₇H₁₅N₃O) and molecular weight (157.21 g/mol) but differ in the position of the ethyl substituent on the morpholine ring . The 2-ethyl isomer places the substituent adjacent to the ring oxygen, creating a chiral center at C-2 and sterically influencing the conformation of the morpholine chair. The 3-ethyl isomer positions the substituent one carbon away from the oxygen, yielding a different steric environment and a distinct chiral center at C-3. In the absence of independent analytical confirmation, these isomers are indistinguishable by mass spectrometry alone and may co-elute under certain chromatographic conditions. The predicted boiling point of the 2-ethyl isomer is 247.3 ± 50.0 °C ; comparable predicted data for the 3-ethyl isomer are not consistently reported, underscoring the analytical diligence required for procurement. Both compounds are commercially available at 98%+ purity from overlapping supplier networks , making supplier verification of CAS number identity critical.

Regiochemistry Isomer differentiation Building block identity SAR interpretation

Commercial Purity Grade Differentiation: 98%+ Versus 95% Minimum Purity Among Morpholine-4-carboximidamide Building Blocks

4-Morpholinecarboximidamide, 2-ethyl- is commercially offered at 98%+ purity with packaging scales ranging from 5 g to 100 kg . In contrast, the unsubstituted morpholine-4-carboximidamide free base (CAS 17238-66-3) is typically listed at 95% purity from multiple suppliers [1], and the 2,6-dimethylmorpholine-4-carboximidamide (CAS 710275-64-2) carries a minimum purity specification of 95% . A 98%+ purity specification can reduce the burden of pre-reaction purification (e.g., recrystallization or column chromatography) and lower the risk that trace impurities—potentially including unreacted amine precursors or regioisomeric byproducts—interfere with catalytic reactions or biological assay readouts. For procurement decisions, the higher nominal purity may justify the selection of the 2-ethyl derivative over lower-purity in-class alternatives when direct use without further purification is required.

Purity specification Procurement grade Quality control Building block sourcing

Chiral Scaffold Potential: 2-Ethyl Substitution Introduces a Single Stereocenter Absent in the Unsubstituted Parent and Distinct from the C₂-Symmetric 2,6-Dimethyl Analog

The 2-ethyl substituent on 4-Morpholinecarboximidamide, 2-ethyl- creates a single stereocenter (C-2), rendering the molecule chiral . This contrasts with the achiral unsubstituted morpholine-4-carboximidamide (CAS 17238-66-3) [1] and with the 2,6-dimethylmorpholine-4-carboximidamide scaffold, which possesses two stereocenters and can exist as C₂-symmetric (2R,6S)- or (2S,6R)-enantiomers as well as the meso (2R,6R)-/(2S,6S)-diastereomers [2]. The presence of a single stereocenter simplifies enantiomeric analysis (one chiral HPLC separation versus two or more for the di-methyl analog) while still providing a chiral handle for asymmetric induction. The (R)- and (S)-enantiomers of 2-ethylmorpholine are separately cataloged as chiral building blocks (e.g., CAS 74572-14-8 for (S)-2-ethylmorpholine) , demonstrating that enantiomerically resolved forms of the 2-ethylmorpholine core are accessible and valued in medicinal chemistry. Although the target compound as listed (CAS 1156831-48-9) is racemic unless otherwise specified, the underlying chiral scaffold provides a defined path to enantiopure procurement.

Chiral building block Asymmetric synthesis Stereochemistry Enantiomeric differentiation

Pharmacological Scaffold Precedent: Clinically Evaluated 4-Morpholinecarboximidamides Demonstrate the Value of the Carboximidamide Pharmacophore for Target Engagement

The 4-morpholinecarboximidamide scaffold has been clinically validated through Rimacalib (SMP-114; CAS 215174-50-8), a Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor that reached Phase II clinical trials for rheumatoid arthritis . Rimacalib demonstrates IC₅₀ values ranging from ~1 μM for CaMKIIα to ~30 μM for CaMKIIγ . While the target compound 4-Morpholinecarboximidamide, 2-ethyl- is a substantially simpler analog lacking the elaborate N-aryl-isoxazole substitution of Rimacalib, the shared morpholine-4-carboximidamide core establishes a pharmacophore precedent: the carboximidamide group can engage kinase active sites, and the morpholine ring contributes to pharmacokinetic properties [1]. For medicinal chemistry programs exploring kinase inhibitors, guanidine mimetics, or antiviral agents in the moroxydine class , the 2-ethyl-substituted scaffold offers a tractable starting point with a single modification (the 2-ethyl group) that can be systematically varied in SAR studies, whereas Rimacalib's complex substitution pattern leaves fewer degrees of freedom for iterative optimization.

Pharmacophore validation CaMKII inhibition Drug discovery precedent Scaffold repurposing

Procurement-Relevant Application Scenarios for 4-Morpholinecarboximidamide, 2-ethyl- (CAS 1156831-48-9) Based on Differentiating Evidence


Medicinal Chemistry SAR Campaigns Requiring a Mono-Alkylated Morpholine Carboximidamide Scaffold with Moderate Lipophilicity

In kinase inhibitor or GPCR modulator programs where a morpholine-carboximidamide core is desired as a guanidine bioisostere, 4-Morpholinecarboximidamide, 2-ethyl- provides a single-point diversification handle (the 2-ethyl group) with a predicted logP intermediate between the polar unsubstituted parent and the lipophilic 2,6-dimethyl analog . The intermediate lipophilicity (estimated logP ≈ -0.292) can improve membrane permeability relative to the unsubstituted scaffold while avoiding excessive hydrophobicity that might compromise aqueous solubility or promote promiscuous binding . Researchers can use the 2-ethyl analog as a reference point for exploring alkyl chain length SAR (ethyl vs. methyl vs. unsubstituted), with the 98%+ commercial purity minimizing the need for pre-assay purification.

Asymmetric Synthesis and Chiral Building Block Procurement for Enantioselective Library Construction

The single stereocenter at C-2 of the 2-ethylmorpholine core makes 4-Morpholinecarboximidamide, 2-ethyl- a strategically simpler chiral building block than the 2,6-dimethyl analog (two stereocenters, potential for diastereomer formation) . Medicinal chemistry teams building enantiomerically defined compound collections can procure the racemate for initial SAR exploration and subsequently source the resolved (R)- or (S)-enantiomers for advanced lead optimization, using the established chiral resolution precedent for 2-ethylmorpholine enantiomers . The ~0.3 pKa unit difference from the unsubstituted parent may also facilitate enantiomer separation by diastereomeric salt resolution under mildly basic conditions.

Synthetic Method Development and Reaction Optimization Requiring a Structurally Defined Morpholine Carboximidamide Intermediate

Process chemists developing guanidinylation or amidine-coupling methodologies can use 4-Morpholinecarboximidamide, 2-ethyl- as a structurally well-defined test substrate. The predicted boiling point (247.3 ± 50.0 °C) and density (1.24 ± 0.1 g/cm³) provide target values for distillation or extraction optimization during scale-up. The 2-ethyl substitution introduces steric bulk adjacent to the ring oxygen, which can influence the regioselectivity of electrophilic additions or metal-catalyzed cross-couplings compared with the unsubstituted morpholine-4-carboximidamide, offering a built-in probe for steric effects during reaction development .

Pharmacophore Validation Studies Leveraging the Clinically Precedented 4-Morpholinecarboximidamide Core

Drug discovery programs targeting CaMKII or related kinases can employ 4-Morpholinecarboximidamide, 2-ethyl- as a minimal scaffold for confirmatory binding or functional assays, using Rimacalib (IC₅₀ ~1–30 μM across CaMKII isoforms) as a positive control. The simpler 2-ethyl-substituted scaffold allows deconvolution of the contributions of the morpholine-carboximidamide core versus the elaborate N-aryl-isoxazole appendage of Rimacalib to kinase inhibition. This approach can guide fragment-based or scaffold-hopping strategies aimed at identifying novel chemotypes with improved selectivity profiles.

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